氯酸根离子

描述

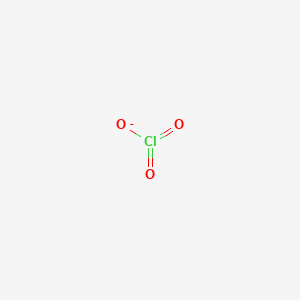

The chlorate ion is a polyatomic ion with the chemical formula ClO₃⁻. It is derived from chloric acid and contains one chlorine atom in the +5 oxidation state bonded to three oxygen atoms. The chlorate ion is known for its strong oxidizing properties and is commonly found in various salts, such as sodium chlorate and potassium chlorate.

科学研究应用

Chlorates have various applications in scientific research and industry:

Chemistry: Used as oxidizing agents in chemical reactions and synthesis.

Biology: Employed in studies of oxidative stress and cellular responses.

Medicine: Investigated for potential therapeutic uses in treating certain diseases.

Industry: Utilized in the production of herbicides, explosives, and disinfectants.

作用机制

The reaction between free chlorine (HOCl/OCl {sup {minus}}) and chlorite ion (ClO {sub 2} {sup {minus}}) has been studied in the pH 6.4-10.0 region . The reaction proceeds through the Cl {sub 2}O {sub 2} intermediate followed by a direct reaction of the intermediate with hypochlorous acid to form chlorate ion .

安全和危害

未来方向

There is evidence that chlorous acid or sodium chlorite is effective against various bacteria, but the actual mechanism is not well understood . One reason for this is that the composition of chlorine-based compounds contained in sodium chlorite solutions has not been clearly elucidated . The composition can vary greatly with pH . In addition, the conventional iodometric titration method, the N, N -diethyl- p -phenylenediamine sulfate (DPD) method and the absorption photometric method cannot clarify the composition .

准备方法

Synthetic Routes and Reaction Conditions

Chlorates can be synthesized in the laboratory by adding chlorine gas to hot metal hydroxides, such as potassium hydroxide. This reaction involves the disproportionation of chlorine, where chlorine is both reduced and oxidized, forming chloride ions and chlorate ions: [ 3Cl₂ + 6KOH → 5KCl + KClO₃ + 3H₂O ]

Industrial Production Methods

Industrially, sodium chlorate is produced through the electrolysis of an aqueous sodium chloride solution (brine). The process involves the mixing of chlorine and sodium hydroxide, followed by heating the reactants to 50–70°C. This method is efficient and widely used for large-scale production.

化学反应分析

Types of Reactions

The chlorate ion undergoes various chemical reactions, including:

Oxidation: Chlorates are strong oxidizing agents and can oxidize other substances.

Reduction: Chlorates can be reduced to chloride ions or other lower oxidation state oxyanions.

Disproportionation: Chlorates can disproportionate under certain conditions.

Common Reagents and Conditions

Oxidation: Chlorates can oxidize organic compounds, metals, and other reducing agents.

Reduction: Common reducing agents include sulfur dioxide and hydrogen peroxide.

Disproportionation: This reaction can occur in the presence of acids or bases.

Major Products Formed

Oxidation: Products include chlorides, oxides, and other oxidized species.

Reduction: Products include chloride ions and water.

Disproportionation: Products include chloride ions and oxygen gas.

相似化合物的比较

Similar Compounds

Chlorite ion (ClO₂⁻): Contains chlorine in the +3 oxidation state.

Perchlorate ion (ClO₄⁻): Contains chlorine in the +7 oxidation state.

Hypochlorite ion (ClO⁻): Contains chlorine in the +1 oxidation state.

Uniqueness

The chlorate ion is unique due to its intermediate oxidation state (+5) and its strong oxidizing properties. It is more stable than the hypochlorite ion but less stable than the perchlorate ion, making it suitable for specific applications where controlled oxidation is required.

属性

IUPAC Name |

chlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO3/c2-1(3)4/h(H,2,3,4)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTEGARKTQYYJKE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClO3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073137 | |

| Record name | Chlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chlorate, n.o.s., wet appears as a moist solid or slurry., Chlorate, inorganic, n.o.s. is a white crystalline. It is soluble in water. The material itself is noncombustible, but it can form a very flammable mixture with combustible materials, and this mixture may be explosive if the combustible material is very finely divided. The mixture can be ignited by friction. Contact with strong sulfuric acid can cause fires or explosions. When mixed with ammonium salts, spontaneous decomposition and ignition may result. Prolonged exposure of the material to heat or fire can result in an explosion. | |

| Record name | CHLORATE, N.O.S., WET | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10818 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORATES, INORGANIC, N.O.S. | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/363 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

14866-68-3 | |

| Record name | CHLORATE, N.O.S., WET | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10818 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORATES, INORGANIC, N.O.S. | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/363 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14866-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorates | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014866683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLORATE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08Z8093742 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6H-[1,3]Thiazolo[4,5-h][1,4]benzothiazin-7(8H)-one](/img/structure/B78952.png)

![2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane](/img/structure/B78966.png)